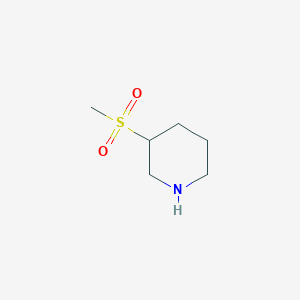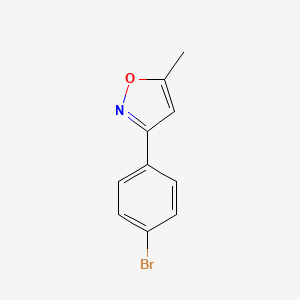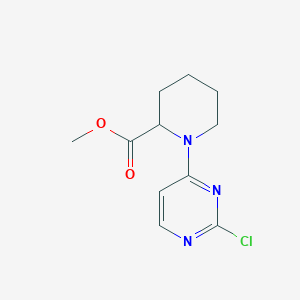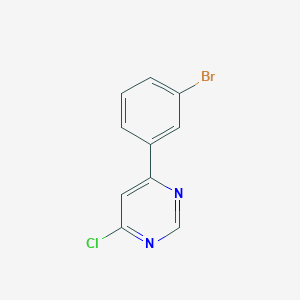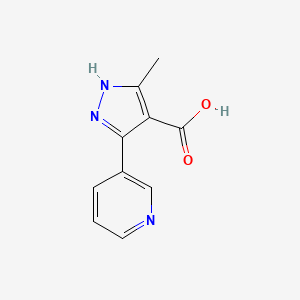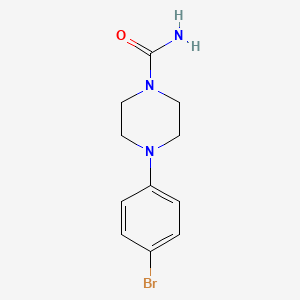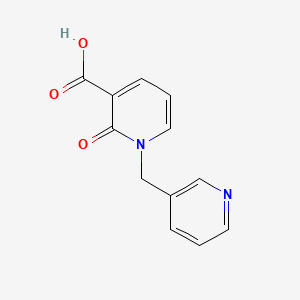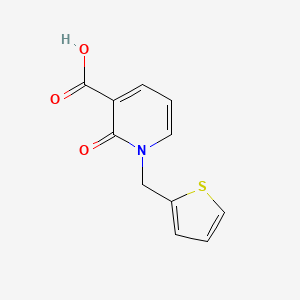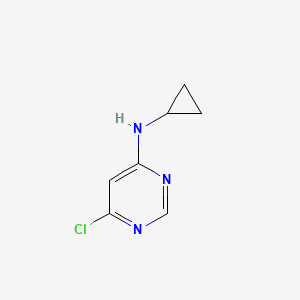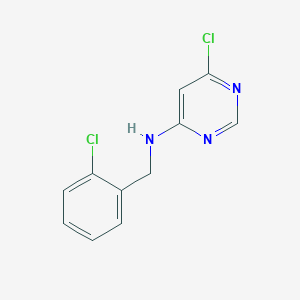![molecular formula C9H10N4O B1370937 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1146298-57-8](/img/structure/B1370937.png)
3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one
説明
3-(2-Aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Synthetic Routes and Reaction Conditions:
Diazotization Method: One common method involves the diazotization of 2-amino-N-(2-aminoethyl)benzamide, followed by cyclization to form the triazine ring.
Photochemical Cyclization: Another method involves the photochemical cyclization of an aryl triazine precursor under visible light (420 nm).
Industrial Production Methods:
Continuous Flow Synthesis: The photochemical cyclization method can be adapted for industrial production using continuous flow reactors.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced forms, which may have distinct biological activities.
Substitution: It can undergo substitution reactions, particularly at the aminoethyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidized Derivatives: Products include various N-oxides and hydroxylated derivatives.
Reduced Derivatives: Products include amine-reduced forms.
Substituted Derivatives: Products include various substituted triazines with different functional groups.
Chemistry:
Biology:
Antimicrobial Agents: Derivatives of this compound have shown significant antimicrobial activity against various bacterial strains.
Anticancer Agents: Some derivatives exhibit potent anticancer activity, making them potential candidates for cancer therapy.
Medicine:
Drug Development: The compound serves as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
作用機序
Target of Action
The primary targets of the compound 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for communication between nerve cells.
Mode of Action
This compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels . This can enhance the transmission of signals in the nervous system, particularly in the brain, which can have various downstream effects depending on the specific neural circuits involved.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve an increase in acetylcholine levels in the nervous system . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific neural circuits involved. For example, it could potentially improve cognitive function in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .
類似化合物との比較
Benzotriazin-4(3H)-one: A closely related compound with similar structural features but lacking the aminoethyl group.
1,2,3-Benzotriazole: Another related compound with a triazole ring instead of a triazine ring.
Uniqueness:
Functional Group: The presence of the aminoethyl group in 3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one provides unique reactivity and biological activity compared to its analogs.
Biological Activity: The compound exhibits distinct biological activities, such as antimicrobial and anticancer properties, which are not observed in its analogs.
特性
IUPAC Name |
3-(2-aminoethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-5-6-13-9(14)7-3-1-2-4-8(7)11-12-13/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPUSJYYKQLVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-B]pyridin-5-OL, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1370856.png)
